molecular formula C5H9FO2 B1434795 (3R,4S)-3-FLUOROOXAN-4-OL CAS No. 1422188-18-8

(3R,4S)-3-FLUOROOXAN-4-OL

Cat. No.: B1434795
CAS No.: 1422188-18-8
M. Wt: 120.12 g/mol
InChI Key: MSXRZCAECMOKSR-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-3-FLUOROOXAN-4-OL is a chiral fluorinated heterocyclic compound of high interest in advanced chemical and pharmacological research. This stereochemically defined building block is prized for its ability to fine-tune the properties of larger molecules, particularly in the design of novel therapeutics and chemical probes. The introduction of a fluorine atom onto the tetrahydropyran (oxane) ring system is a strategic modification that can significantly alter a molecule's conformation, metabolic stability, and electronic characteristics. Fluorination is a well-established strategy in medicinal chemistry to modulate the pucker of ring systems and influence the bioactive conformation of drug-like molecules, as demonstrated in studies of fluorinated proline derivatives . Researchers can utilize this compound as a critical precursor in synthesizing more complex structures. For instance, the corresponding amine derivative, (3R,4S)-3-fluorooxan-4-amine, is a known synthon, indicating the reactivity and utility of this chemical scaffold . Its primary applications are in the fields of medicinal chemistry for drug candidate optimization and in chemical biology for the development of targeted molecular degraders such as PROTACs, where precise stereochemistry is often essential for effective target recognition . This compound is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRZCAECMOKSR-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Conformational Analysis of 3r,4s 3 Fluorooxan 4 Ol

Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of (3R,4S)-3-fluorooxan-4-ol with high diastereoselectivity and enantioselectivity is a significant challenge that requires precise control over the introduction of the fluorine and hydroxyl groups. While specific synthetic routes for this exact molecule are not extensively detailed in the literature, general methodologies for the stereocontrolled synthesis of fluorinated heterocycles can be applied.

Diastereoselective Fluorination:

The relative stereochemistry between the fluorine at C3 and the hydroxyl group at C4 can be established through various diastereoselective fluorination strategies. One common approach involves the fluorination of a pre-existing alcohol or a protected precursor. For instance, the fluorination of an appropriate oxane-based precursor could proceed via an electrophilic fluorinating agent. The facial selectivity of this fluorination would be influenced by the steric hindrance and electronic nature of the substituents already present on the oxane ring.

Another strategy involves the cyclization of an acyclic precursor where the stereocenters are set prior to ring formation. For example, a Prins-type cyclization of a fluorinated homoallylic alcohol could be envisioned to construct the oxane ring with the desired stereochemistry. The diastereoselectivity of such reactions is often dependent on the reaction conditions and the nature of the catalyst employed.

Enantioselective Synthesis:

Achieving high enantioselectivity in the synthesis of this compound typically involves one of two main strategies: the use of chiral starting materials or asymmetric catalysis. A chiral pool approach could utilize a readily available enantiopure starting material, such as a carbohydrate derivative, which already possesses the required stereochemical information.

Alternatively, asymmetric catalysis offers a powerful tool for the enantioselective synthesis of fluorinated compounds. ucj.org.ua This could involve an enantioselective fluorination of a prochiral enol ether derived from an oxane precursor, using a chiral catalyst to control the facial approach of the electrophilic fluorine source. Similarly, asymmetric reductions of a corresponding fluorinated ketone could establish the stereochemistry at the hydroxyl-bearing carbon. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Synthetic Strategy Key Features Potential for this compound
Diastereoselective Fluorination of Oxane Precursor Utilizes existing stereocenters to direct the approach of the fluorinating agent.The stereochemistry of other substituents on the ring would be critical for achieving the desired (3R,4S) configuration.
Stereoselective Cyclization Constructs the oxane ring from an acyclic precursor with pre-defined stereocenters.A fluorinated acyclic precursor could be cyclized to yield the target molecule with high diastereoselectivity.
Chiral Pool Synthesis Employs enantiopure starting materials, such as carbohydrates.Offers a direct route to the desired enantiomer by leveraging the inherent chirality of the starting material.
Asymmetric Catalysis Uses a chiral catalyst to induce enantioselectivity in a key bond-forming step.Enantioselective fluorination or reduction of a prochiral precursor could provide access to the target enantiomer with high purity.

Intramolecular Interactions and Stereoelectronic Effects of Fluorine within the Oxane Ring

The presence of a highly electronegative fluorine atom on the oxane ring of this compound introduces significant stereoelectronic interactions that influence its stability and conformation. These effects arise from the interactions between the orbitals of the C-F bond and adjacent bonds.

One of the most important stereoelectronic effects is the gauche effect , which describes the tendency of a molecule to adopt a conformation where electronegative substituents are gauche (at a 60° dihedral angle) to each other, rather than anti (at 180°). In the context of this compound, a gauche relationship between the C3-F and C4-OH bonds is expected to be favored. This preference is often explained by hyperconjugation, where there is a stabilizing interaction between the bonding orbital of a C-H or C-C bond and the antibonding orbital (σ*) of the C-F bond.

Furthermore, the interaction between the fluorine atom and the lone pairs of the ring oxygen atom can lead to an anomeric effect . While the classical anomeric effect pertains to substituents at the anomeric carbon (C1), analogous interactions can occur in other parts of the ring. An axial orientation of the fluorine atom might be stabilized by the donation of electron density from a lone pair of the ring oxygen into the σ* orbital of the C-F bond.

The interplay of these stereoelectronic effects, along with classical steric interactions, will determine the most stable conformation of the this compound ring.

Conformational Preferences and Ring Pucker Analysis of Fluorinated Cyclic Ethers

The oxane ring in this compound is not planar and will adopt a puckered conformation to relieve ring strain. The most common conformations for a six-membered ring are the chair, boat, and twist-boat forms. For substituted oxanes, the chair conformation is generally the most stable.

In the case of this compound, there will be two possible chair conformations that can interconvert via a ring-flip. The relative stability of these two chair conformers will be determined by the energetic cost of placing the fluorine and hydroxyl substituents in either axial or equatorial positions.

Generally, bulky substituents prefer to occupy the more spacious equatorial positions to minimize steric strain. However, the conformational preference of the fluorine atom is more complex due to its small van der Waals radius but high electronegativity, which can lead to favorable stereoelectronic interactions in the axial position, as discussed above. The hydroxyl group will also have its own conformational preferences, which can be influenced by intramolecular hydrogen bonding.

A detailed analysis of the ring pucker would involve the use of computational methods, such as density functional theory (DFT) calculations, or experimental techniques like NMR spectroscopy. These methods can provide information about the dihedral angles and the specific puckering parameters of the oxane ring, allowing for a precise description of its three-dimensional shape. For instance, in related fluorinated prolines, the introduction of fluorine has been shown to significantly alter the ring pucker. rsc.org

Conformational Feature Description Relevance to this compound
Chair Conformation The most stable conformation for six-membered rings, minimizing angle and torsional strain.The oxane ring is expected to exist predominantly in a chair conformation.
Axial vs. Equatorial Substituents Substituents on a chair conformation can be in either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.The relative energies of the two chair conformers will depend on the axial/equatorial preference of the fluorine and hydroxyl groups.
Ring Pucker Parameters Quantitative measures (e.g., Cremer-Pople parameters) that describe the exact shape of the ring.These parameters can be calculated or determined experimentally to define the precise conformation of the oxane ring.

Impact of Fluorine on Chiral Stability and Molecular Architecture

From a molecular architecture perspective, the fluorine atom acts as a "conformational lock" to some extent. The stereoelectronic effects it introduces can create a stronger preference for a particular conformation, reducing the molecule's conformational flexibility. This can be advantageous in the design of molecules that need to adopt a specific shape to interact with a biological target, for example. The defined conformation resulting from the fluorine substitution can lead to more predictable and potent biological activity.

Mechanistic Investigations and Reaction Pathways Involving 3r,4s 3 Fluorooxan 4 Ol

Elucidation of Reaction Mechanisms in Fluorination and Functionalization

The synthesis of fluorinated compounds like (3R,4S)-3-fluorooxan-4-ol involves complex reaction mechanisms, primarily centered on the introduction of the fluorine atom and subsequent functionalization. The formation of the carbon-fluorine bond is a challenging transformation due to fluorine's high electronegativity and the significant hydration energy of the fluoride (B91410) anion. harvard.edu

The introduction of fluorine into a cyclic ether scaffold can be achieved through various methods, including nucleophilic and electrophilic fluorination. harvard.edu In nucleophilic fluorination, a fluoride source displaces a leaving group on the oxane precursor. The stereochemistry of this reaction is critical for obtaining the desired (3R,4S) configuration. Electrophilic fluorination, on the other hand, often involves reagents like Selectfluor®, which can react with an enol ether derivative of the oxane ring. researchgate.net Recent advancements have also focused on transition-metal-catalyzed methods, which can offer high regioselectivity and functional group tolerance. harvard.eduu-tokyo.ac.jp For instance, palladium-catalyzed oxidative fluorination of C-H bonds represents a frontier in the field, potentially allowing for direct fluorination of the oxane ring. harvard.edu

Once the fluorinated scaffold is obtained, further functionalization can be explored. Transition-metal-mediated C-F bond activation is a powerful tool for accessing unique fluorinated building blocks, though it requires cleaving the strong C-F bond. nih.govresearchgate.net These methods can transform the C-F bond into other carbon-element bonds, expanding the synthetic utility of the initial fluorinated molecule. researchgate.net

Reactivity Profile in Organic Transformations

The reactivity of this compound is largely dictated by the interplay between the oxane ring, the hydroxyl group, and the adjacent fluorine atom.

Esterification and Etherification Reactions

The hydroxyl group at the C-4 position is a primary site for reactions such as esterification and etherification. However, the adjacent fluorine atom exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the oxygen atom of the hydroxyl group, thereby reducing its nucleophilicity. Consequently, esterification or etherification reactions may require harsher conditions or more potent electrophiles compared to its non-fluorinated counterpart. The reaction mechanism typically involves the nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon, such as the carbonyl carbon of an acyl chloride or the carbon of an alkyl halide.

Ring Cleavage and Recyclization Pathways

The oxane ring, a six-membered cyclic ether, is generally stable. However, under specific conditions, such as in the presence of strong acids or bases, it can undergo ring cleavage. Due to their ring strain, smaller cyclic ethers like oxetanes are more labile and serve as building blocks with latent 1,3-difunctionality. nih.gov While oxanes are less strained, cleavage can be initiated, for example, by protonation of the ring oxygen followed by nucleophilic attack. The presence of the electronegative fluorine atom can influence the regioselectivity of this cleavage. Ring-opening fluorination is a known strategy to construct complex fluorine-containing molecules from simple cyclic precursors. researchgate.net Recyclization pathways following cleavage would depend on the specific reagents and reaction conditions, potentially leading to the formation of different heterocyclic systems or functionalized acyclic products.

Modulation of Electronic and Steric Effects by the Fluorine Atom

The substitution of a hydrogen atom with fluorine profoundly alters the molecule's electronic and steric properties. Fluorine is the most electronegative element, leading to a highly polarized C-F bond. nih.gov

Electronic Effects: The primary electronic influence of the fluorine atom in this compound is its strong electron-withdrawing inductive effect (-I effect). This effect polarizes nearby bonds, notably the adjacent C-O bond of the hydroxyl group, making the hydroxyl proton more acidic and the oxygen less nucleophilic. u-tokyo.ac.jp This modulation of electronic properties is a key strategy in medicinal chemistry to fine-tune the pKa and polarity of functional groups. u-tokyo.ac.jp

Steric Effects: Fluorine has a van der Waals radius of 1.47 Å, which is larger than that of hydrogen (1.20 Å) but smaller than other halogens. While often considered a bioisostere of a hydrogen atom, its increased size can lead to notable steric interactions that influence the conformational preferences of the oxane ring. The specific syn relationship between the fluorine and the hydroxyl group in the (3R,4S) configuration forces a particular chair conformation and influences the accessibility of adjacent reaction sites.

ParameterInfluence of Fluorine Atom
Electronic Effect Strong electron-withdrawing (-I)
Impact on Acidity Increases acidity of vicinal OH group
Impact on Basicity Decreases nucleophilicity/basicity of vicinal OH group
Steric Profile Larger than hydrogen, influencing molecular conformation

Influence on Hydrogen Bonding Capacity and Acceptor Strength

The fluorine atom significantly impacts the hydrogen bonding (HB) capabilities of this compound, affecting both the donor capacity of the hydroxyl group and its own acceptor strength.

Influence on OH as a Hydrogen Bond Donor: Contrary to the assumption that the electron-withdrawing nature of fluorine would strengthen the H-bond donating capacity of the adjacent hydroxyl group, studies on conformationally restricted fluorohydrins have shown the opposite. nih.gov Intramolecular hydrogen bonding between the fluorine and the hydroxyl proton (F···H-O) can occur. nih.gov This interaction significantly attenuates the alcohol's ability to act as an intermolecular hydrogen bond donor. nih.gov DFT calculations indicate that these weak intramolecular interactions can surprisingly outcompete the fluorine's electron-withdrawing effect. nih.gov

Fluorine as a Hydrogen Bond Acceptor: The ability of organically bound fluorine to act as a hydrogen bond acceptor has been a subject of debate. novartis.comescholarship.org While fluorine is highly electronegative, it is generally considered a weak hydrogen bond acceptor. nih.gov The strength of such an interaction depends on the molecular context. rsc.org In this compound, the fluorine atom can participate in both intramolecular and intermolecular hydrogen bonds. Computational and experimental evidence suggests that the propensity of fluorine to engage in hydrogen bonding can be correlated with its ¹⁹F NMR chemical shift. novartis.com The interaction is generally weak but can play a crucial role in molecular recognition and conformational stability. escholarship.orgrsc.org

Hydrogen Bonding RoleEffect of Fluorine in this compound
OH Group (Donor) Donor capacity is attenuated due to potential intramolecular F···H-O interaction. nih.gov
Fluorine Atom (Acceptor) Acts as a weak hydrogen bond acceptor. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Elucidating the Structure and Purity of 3r,4s 3 Fluorooxan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. For fluorinated compounds like (3R,4S)-3-fluorooxan-4-ol, a combination of ¹⁹F, ¹H, and 2D NMR experiments is essential.

¹⁹F NMR spectroscopy is exceptionally sensitive and provides direct information about the chemical environment of the fluorine atom. researchgate.netresearchgate.net The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which makes it highly sensitive to subtle changes in molecular geometry and electronic environment. researchgate.netzenodo.org

In the ¹⁹F NMR spectrum of this compound, the fluorine atom is expected to produce a single resonance. The chemical shift (δ) of this signal is indicative of its aliphatic nature and its position on the oxane ring. The multiplicity of the signal arises from couplings to neighboring protons (²JHF and ³JHF). The magnitude of these coupling constants is highly dependent on the dihedral angle between the fluorine and the coupled proton, providing critical data to confirm the trans-diaxial or axial-equatorial relationship and thus the stereochemistry at the C3 and C4 positions.

Table 1: Representative ¹⁹F NMR Data for this compound

Parameter Expected Value Information Gained
Chemical Shift (δ) -190 to -210 ppm Confirms an aliphatic C-F bond, shielded environment.
Multiplicity Doublet of triplets (dt) Indicates coupling to protons on C3 and C2.

| Coupling Constants | ³JFHax ≈ 20-30 Hz³JFHeq ≈ 5-15 Hz²JFH ≈ 45-50 Hz | Magnitude of coupling constants helps confirm the axial position of fluorine and the relative stereochemistry of adjacent protons. |

Note: Data are illustrative and based on typical values for similar fluorinated carbohydrate structures.

While ¹⁹F NMR focuses on the fluorine atom, ¹H NMR provides a complete map of the proton framework. The chemical shifts, integration, and multiplicity of each proton signal in the ¹H NMR spectrum are used to piece together the molecular structure. However, due to the structural complexity and potential for signal overlap in the aliphatic region, 2D NMR techniques are indispensable. youtube.com

¹H NMR: Protons attached to carbons bearing electronegative atoms (oxygen and fluorine) are expected to be deshielded and resonate at a lower field. For instance, H3 and H4, being attached to the carbons with the fluoro and hydroxyl groups, would appear downfield compared to other ring protons. The coupling constants (JHH) between adjacent protons are crucial for determining their relative stereochemistry (axial vs. equatorial).

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. It allows for the tracing of connectivity within the oxane ring, for example, from H2 to H3, and from H4 to H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It is used to definitively assign the ¹³C chemical shifts based on the already assigned proton spectrum.

Table 2: Illustrative ¹H and ¹³C NMR Assignments for this compound

Position ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
H2 3.5 - 3.9 m ~68
H3 4.5 - 4.8 dm ~89 (d, ¹JCF ≈ 180 Hz)
H4 3.8 - 4.1 m ~72
H5 3.3 - 3.7 m ~65
H6 3.4 - 4.0 m ~60

| OH | Variable | br s | - |

Note: Data are hypothetical, based on analysis of structurally related compounds. "d" denotes a doublet due to C-F coupling, "m" denotes a multiplet, and "br s" indicates a broad singlet.

Infrared (IR) Spectroscopy for Functional Group and C-F Bond Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the O-H, C-H, C-O, and C-F bonds.

The most prominent features would be:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding.

Multiple sharp absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aliphatic CH and CH₂ groups in the oxane ring.

A strong, distinct absorption band in the 1000-1200 cm⁻¹ range. This region is characteristic of C-O stretching vibrations (from the ether linkage and the alcohol) and, significantly, the C-F stretching vibration. The C-F stretch in aliphatic fluorides is typically strong and falls within this region, providing key evidence for the presence of the fluorine atom.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the chemical purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for polar analytes of this type.

The method involves injecting a solution of the compound onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. The compound elutes from the column at a specific retention time (tR), and its purity is assessed by the area of its corresponding peak relative to the total area of all peaks detected. A pure sample should ideally show a single, sharp, symmetrical peak. The method can be validated for parameters such as linearity, precision, and accuracy to ensure reliable quantification. semanticscholar.org

Table 3: Typical RP-HPLC Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Water and Acetonitrile
Flow Rate 1.0 mL/min
Detector UV (at low wavelength, e.g., 210 nm) or Refractive Index (RI)
Injection Volume 10 µL

| Column Temperature | 25 °C |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. ronquinnlab.com

Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be ionized, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of these ions with extremely high accuracy, allowing for the calculation of the elemental formula (C₅H₉FO₂) and confirming the molecular weight.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. unito.itdtic.mil The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the parent ion.

Loss of hydrogen fluoride (B91410) (HF).

Cleavage of the oxane ring, leading to smaller, stable fragment ions.

Analysis of these fragments helps to confirm the connectivity and the presence of the fluoro and hydroxyl groups. und.edu

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound. When successful, it provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high precision. researchgate.net

For this compound, an X-ray crystal structure would unambiguously:

Confirm the absolute stereochemistry at C3 and C4.

Determine the preferred conformation of the six-membered oxane ring, which is expected to be a chair conformation.

Establish the positions of the substituents as either axial or equatorial. Based on thermodynamic principles, the molecule would likely adopt a conformation that minimizes steric strain.

Provide detailed information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group.

This technique offers an unparalleled level of structural detail, serving as the ultimate proof of structure when a suitable crystal can be obtained. nih.gov

Computational and Theoretical Studies of 3r,4s 3 Fluorooxan 4 Ol

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. wikipedia.org DFT methods provide a good balance between accuracy and computational cost for studying the electronic structure of molecules like (3R,4S)-3-fluorooxan-4-ol. nih.gov These calculations are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern the molecule's behavior.

DFT calculations are instrumental in predicting the chemical reactivity of this compound. By analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies lower reactivity. mdpi.com

For instance, in a hypothetical reaction, the HOMO of this compound would indicate the region most likely to donate electrons, while the LUMO would highlight the region most susceptible to accepting electrons. longdom.org Furthermore, DFT can be used to calculate the activation energies (reaction barriers) for specific chemical transformations. This is achieved by locating the transition state structure on the potential energy surface, which provides quantitative insight into reaction kinetics. nih.gov Such calculations are crucial for understanding metabolic pathways or predicting the outcomes of synthetic reactions involving this compound.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound calculated using DFT. (Note: These values are illustrative and would be determined by specific DFT calculations)

OrbitalEnergy (eV)Implication for Reactivity
HOMO-7.5Region of highest electron density, likely site for electrophilic attack.
LUMO+1.2Region most susceptible to nucleophilic attack.
HOMO-LUMO Gap8.7Indicates high chemical stability.

The flexible six-membered oxane ring of this compound can adopt various conformations, primarily chair and boat forms. The presence of fluorine and hydroxyl substituents significantly influences the conformational preferences due to steric and electronic effects, such as the gauche effect associated with fluorine. researchgate.netst-andrews.ac.uk DFT calculations are used to map the potential energy surface of the molecule, identifying all stable conformers (energy minima) and the energy barriers between them. binarystarchem.ca

By performing a systematic conformational search and geometry optimization, the relative energies of different chair and twist-boat conformers can be determined. nih.gov This analysis reveals the most stable, and therefore most populated, conformation of the molecule under given conditions. Understanding the preferred three-dimensional structure is essential, as it dictates how the molecule interacts with other molecules, including biological receptors. nih.gov

Table 2: Illustrative Relative Energies of this compound Conformers. (Note: These values are for illustrative purposes.)

ConformerAxial/Equatorial Positions (F, OH)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Chair 1Equatorial, Axial0.0075.3
Chair 2Axial, Equatorial0.8520.1
Twist-Boat 1-5.504.6

The introduction of a highly electronegative fluorine atom and a polar hydroxyl group creates a distinct charge distribution across the this compound molecule. Molecular Electrostatic Potential (MEP) maps, calculated using DFT, visualize this charge distribution. nih.gov These maps are color-coded to show regions of negative potential (electron-rich, typically around oxygen and fluorine atoms) and positive potential (electron-poor, often near hydrogen atoms). researchgate.net

MEP maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for the molecule's physical properties and its ability to bind to biological targets. researchgate.net The analysis of charge distribution also helps in rationalizing the molecule's reactivity patterns, complementing the insights from FMO theory. semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to observe its behavior in solution.

Molecular Docking Studies (in Context of Biological Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. rsc.org For this compound, which is an analogue of carbohydrates, docking studies could be used to investigate its potential interactions with carbohydrate-binding proteins like glycosyltransferases or lectins. acs.org

In a typical docking study, the three-dimensional structure of the target protein is obtained, and a computational algorithm samples many possible binding poses of the this compound ligand within the protein's active site. rsc.org These poses are then scored based on factors like intermolecular forces, providing a prediction of the most stable binding mode and an estimate of the binding affinity. chemrxiv.org Fluorine substitution can significantly alter binding by affecting hydrogen bonding and electrostatic interactions. bohrium.com

Computational Protocols for Oxidation Kinetics and Atmospheric Impact

The atmospheric fate of volatile organic compounds (VOCs) is often determined by their reaction rates with atmospheric oxidants like the hydroxyl (OH) radical. uc.pt Computational protocols based on DFT and transition state theory have been developed to predict these reaction rate constants. rsc.org For a compound like this compound, if it were to be released into the atmosphere, such protocols could be used to estimate its atmospheric lifetime and potential environmental impact.

Strategic Applications of 3r,4s 3 Fluorooxan 4 Ol As a Chiral Fluorinated Building Block

Utility in Pharmaceutical Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the need for drugs with improved efficacy and safety profiles. nih.govresearchgate.net Chiral building blocks like (3R,4S)-3-FLUOROOXAN-4-OL are instrumental in meeting this demand, providing a pre-defined stereochemical framework that guides the synthesis of specific, biologically active stereoisomers. researchgate.netelsevierpure.com

Design and Synthesis of Novel Small-Molecule Therapeutics

Small-molecule drugs offer significant advantages, including the potential for oral administration and good cell membrane permeability. nih.gov The design of these therapeutics often relies on the use of versatile building blocks to construct novel scaffolds with desired biological activities. This compound serves as an exemplary starting material in this context. Its oxane (tetrahydropyran) ring is a common motif in many natural products and pharmaceuticals. The presence of a fluorine atom and a hydroxyl group at specific, stereochemically defined positions (3R, 4S) allows for predictable, regioselective, and stereoselective chemical modifications.

Medicinal chemists can leverage this structure to synthesize libraries of novel compounds. The hydroxyl group can be functionalized to introduce various substituents or link the building block to other molecular fragments, while the fluorine atom can modulate the electronic properties and conformation of the final molecule. nih.govacs.org This approach facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with enhanced potency and selectivity. nih.gov

Incorporation into Drug Scaffolds and Active Pharmaceutical Ingredients (APIs)

The integration of fluorinated chiral fragments into the core structure of an Active Pharmaceutical Ingredient (API) is a well-established strategy to optimize drug properties. nih.govmdpi.com The this compound scaffold can be incorporated into larger molecules to serve as a key recognition element for a biological target, such as an enzyme or receptor. The precise spatial arrangement of the fluorine and hydroxyl groups can lead to specific hydrogen bonding or other non-covalent interactions within a protein's binding pocket, enhancing affinity and specificity. acs.org The introduction of fluorine can lead to more potent and selective drugs by altering the molecule's conformation to better fit its biological target. acs.orgresearchgate.net

Impact on Pharmacokinetic Properties: Enhanced Membrane Permeability and Metabolic Stability

One of the most significant advantages of using fluorinated building blocks is the profound impact on the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net The substitution of a hydrogen atom or a hydroxyl group with fluorine can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Introducing fluorine at a position susceptible to metabolic attack, such as oxidation by cytochrome P450 enzymes, can block this pathway. researchgate.net This "metabolic shielding" effect increases the drug's half-life, reduces the formation of unwanted metabolites, and can lead to improved bioavailability and a more predictable dosing regimen. researchgate.netresearchgate.net For instance, incorporating the this compound moiety can prevent oxidation at the C-3 position of the oxane ring. researchgate.net

Membrane Permeability: Fluorine is highly electronegative yet only slightly larger than hydrogen, allowing it to act as a bioisostere of a hydroxyl group or a hydrogen atom. researchgate.netacs.org Its introduction can increase the lipophilicity of a molecule, which often enhances its ability to cross cell membranes via passive diffusion. acs.orgmdpi.com By fine-tuning the lipophilicity, chemists can optimize a drug's ability to reach its intracellular target.

Table 1: Influence of Fluorine Substitution on Pharmacokinetic Properties
Pharmacokinetic ParameterEffect of Fluorine IncorporationUnderlying Rationale
Metabolic StabilityGenerally IncreasedThe high strength of the C-F bond blocks oxidative metabolism by P450 enzymes. researchgate.net
Membrane PermeabilityOften EnhancedFluorine increases lipophilicity, which can improve passive diffusion across cell membranes. acs.orgmdpi.com
Binding AffinityCan be IncreasedFluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. acs.org
pKa (Acidity/Basicity)AlteredThe strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. nih.gov

Glycomimetics and Carbohydrate Mimicry

Carbohydrates play crucial roles in biological processes, but their use as drugs is often hampered by poor metabolic stability and low bioavailability. nih.govnih.gov Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates while overcoming these limitations. nih.govmdpi.com

Synthesis of Fluorinated Carbohydrate Mimetics for Improved Pharmacological Properties

The fluorination of carbohydrates is a key strategy in the creation of effective glycomimetics. mdpi.comresearchgate.net this compound serves as a mimic of a pyranose sugar, where the fluorine atom replaces a hydroxyl group. This substitution has several beneficial consequences:

Enhanced Stability: Replacing a hydroxyl group with fluorine prevents the molecule from being a substrate for glycosidases, the enzymes that break down carbohydrates. This enzymatic resistance significantly increases the in vivo stability of the glycomimetic. nih.govresearchgate.net

Modulated Binding: While fluorine is a poor hydrogen bond donor compared to a hydroxyl group, it can act as a hydrogen bond acceptor. acs.org This alteration in electronic properties can fine-tune the binding interactions with target proteins (e.g., lectins, enzymes), sometimes leading to higher affinity and selectivity compared to the natural carbohydrate ligand. mdpi.comnih.gov

Probing Biological Systems: Fluorinated sugar mimics are invaluable tools for studying carbohydrate-protein interactions. acs.orgnih.gov The 19F nucleus is NMR-active, allowing researchers to use 19F NMR spectroscopy to probe binding events and gain insights into biological mechanisms without the background noise present in 1H NMR. mdpi.com

The synthesis of more complex fluorinated oligosaccharide mimetics can be achieved by using this compound as a starting glycosyl donor or acceptor, enabling the construction of stable analogs of biologically important glycans. mdpi.com

Table 2: Strategic Advantages of Fluorination in Carbohydrate Mimetics
PropertyChallenge with Natural CarbohydratesAdvantage Provided by Fluorination
Enzymatic StabilitySusceptible to cleavage by glycosidases.Resistant to enzymatic hydrolysis, increasing in vivo half-life. researchgate.net
PharmacokineticsGenerally poor bioavailability and rapid clearance. nih.govImproved metabolic stability and membrane permeability can enhance bioavailability. mdpi.com
Binding InteractionsBinding affinity can be modest.Altered electronics can fine-tune interactions, potentially increasing affinity and selectivity. acs.orgnih.gov
Biological ProbingDifficult to track in vivo without isotopic labeling.The 19F atom serves as a non-invasive NMR probe for studying biological interactions. mdpi.com

Probing Protein-Carbohydrate and Carbohydrate-Carbohydrate Interactions

The introduction of fluorine into carbohydrate structures is a well-established strategy for studying molecular recognition events. The fluorine atom, with its high electronegativity and minimal steric footprint, can modulate the electronic properties of a sugar molecule without significantly altering its shape. This allows researchers to investigate the importance of specific hydroxyl groups in binding interactions. By replacing a hydroxyl group with fluorine, hydrogen bonding capabilities are altered, providing insight into the precise nature of protein-carbohydrate and carbohydrate-carbohydrate interactions. The unique NMR properties of the 19F nucleus also serve as a valuable spectroscopic probe for monitoring these binding events.

Design of Enzyme Inhibitors and Chemical Probes

Fluorinated carbohydrates are frequently employed in the design of enzyme inhibitors and chemical probes. The strategic placement of a fluorine atom can lead to enhanced metabolic stability, making these molecules resistant to enzymatic degradation. This property is particularly advantageous for developing inhibitors of glycosidases and glycosyltransferases, enzymes that play crucial roles in various biological processes. The strong electron-withdrawing nature of fluorine can also destabilize the transition states of enzymatic reactions, leading to potent inhibition. Furthermore, fluorinated sugars serve as effective chemical probes to study cellular uptake and metabolic pathways.

Development of Synthetic Vaccine Candidates

A growing area of research involves the use of fluorinated carbohydrates in the development of synthetic vaccines. The modification of carbohydrate antigens with fluorine can enhance their immunogenicity and metabolic stability. By creating analogs of tumor-associated carbohydrate antigens (TACAs) or bacterial capsular polysaccharides, researchers aim to elicit a more robust and targeted immune response. Several studies have shown that vaccines incorporating fluorinated sugars can lead to higher antibody titers and effective recognition of cancer cells or pathogens.

Applications in Agrochemicals and Materials Science

The incorporation of fluorine is a common strategy in the development of modern agrochemicals and advanced materials. Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and increased lipophilicity, which are desirable properties for herbicides, insecticides, and fungicides.

Contribution to Polymer Chemistry and Advanced Materials

In materials science, fluorinated building blocks are utilized in the synthesis of polymers with unique properties. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. While specific applications of this compound in polymer chemistry have not been documented, fluorinated heterocycles, in general, are valuable monomers for creating advanced materials with tailored functionalities.

Influence on Liquid Crystal Properties

Chiral fluorinated molecules can be used as dopants to induce or modify the properties of liquid crystal phases. The introduction of a chiral fluorinated component can influence the helical twisting power and electro-optical behavior of the liquid crystal mixture. These materials are essential for applications in display technologies.

Broader Scope as a Versatile Chiral Auxiliary

Chiral fluorinated building blocks are highly valuable in asymmetric synthesis, where they can serve as chiral auxiliaries to control the stereochemical outcome of chemical reactions. The presence of fluorine can influence the conformational preferences of the molecule and the diastereoselectivity of reactions. The development of methodologies for the stereoselective synthesis of fluorinated compounds is an active area of research, with enzymes and organocatalysts being employed to achieve high levels of enantioselectivity.

Emerging Research Frontiers and Future Directions for 3r,4s 3 Fluorooxan 4 Ol Chemistry

Development of More Efficient and Stereoselective Fluorination Protocols

The precise introduction of a fluorine atom into the oxane ring with the desired (3R,4S) stereochemistry is a critical challenge. Future research is intensely focused on developing more efficient and highly stereoselective fluorination methods. Current strategies often rely on electrophilic fluorinating agents, but achieving high diastereoselectivity and enantioselectivity in cyclic systems remains a significant hurdle.

Recent advances in catalytic asymmetric fluorination offer promising avenues. illinois.eduacs.org The development of novel chiral catalysts, including transition metal complexes and organocatalysts, is a primary objective. mdpi.comnih.gov These catalysts are designed to create a chiral environment around the substrate, directing the fluorinating agent to attack a specific face of the molecule, thereby controlling the stereochemical outcome. For instance, the use of chiral ligands with transition metals can impose a rigid geometry that favors the formation of one stereoisomer over another. acs.org

Key areas of development include:

Catalyst Design: Synthesizing new chiral ligands and organocatalysts that can effectively differentiate between the prochiral faces of oxane precursors.

Fluorinating Agents: Investigating new electrophilic and nucleophilic fluorinating reagents that exhibit higher reactivity and selectivity under milder conditions. mdpi.comnih.gov

Substrate Control: Modifying the substrate to include directing groups that can guide the fluorinating agent to the desired position and orientation. researchgate.net

The table below summarizes some emerging catalytic systems being explored for stereoselective fluorination.

Catalyst TypeFluorinating AgentKey AdvantagesReference
Chiral Transition Metal Catalysts (e.g., Ni, Pd)NFSI, SelectfluorHigh enantioselectivity, broad substrate scope. nih.gov
Chiral Organocatalysts (e.g., β,β-diaryl serine)SelectfluorMetal-free, environmentally benign, high activity. mdpi.com
Chiral Phase-Transfer CatalystsNFSIMild reaction conditions, applicable to various substrates. mdpi.com

Exploration of Novel Reactivity Modes and Transformations

The presence of the fluorine atom at the C3 position and the hydroxyl group at the C4 position in a trans-diaxial or trans-diequatorial conformation significantly influences the reactivity of the oxane ring. The strong electron-withdrawing nature of fluorine can destabilize nearby carbocations, such as an oxocarbenium ion, which can alter the course of glycosylation-type reactions. nih.gov

Future research will delve into how these electronic and steric effects can be harnessed for novel chemical transformations. This includes:

Neighboring Group Participation: Investigating the participation of the C4-hydroxyl group in reactions at the anomeric center or other positions on the ring, potentially leading to the formation of unique cyclic or rearranged products.

Ring-Opening Reactions: Exploring selective ring-opening reactions of the oxane moiety to generate highly functionalized acyclic fluorinated compounds, which are valuable building blocks in organic synthesis.

C-F Bond Activation: While the C-F bond is notoriously strong, exploring catalytic methods for its selective activation could open up pathways to new derivatives of (3R,4S)-3-fluorooxan-4-ol.

Understanding the fundamental reactivity of fluorinated tetrahydropyrans is crucial. For example, studies on related halogenated pyran acetals have shown that the nature of the halogen dramatically affects stereoselectivity, with fluorine often leading to different outcomes compared to chlorine or bromine due to its strong inductive effects. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalability

To move this compound from a laboratory curiosity to a commercially viable compound, scalable and efficient manufacturing processes are essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. vapourtec.comthieme-connect.de

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. thieme-connect.de This enhanced control can lead to higher yields, improved selectivity, and better safety profiles, especially when handling hazardous fluorinating agents. vapourtec.com

Key benefits of integrating flow chemistry include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or toxic reagents. vapourtec.com

Improved Reproducibility: Precise control over reaction conditions ensures consistent product quality between batches. thieme-connect.de

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

Automated synthesis platforms can further streamline the production process by integrating reaction, workup, and purification steps. nih.govmpg.de This is particularly relevant for the multi-step synthesis of complex molecules like fluorinated carbohydrates and their analogs.

The table below outlines the advantages of flow chemistry for the synthesis of fluorinated compounds.

FeatureAdvantage in Fluorination Chemistry
Precise Temperature ControlMinimizes side reactions and improves selectivity.
Rapid MixingEnsures homogeneous reaction conditions, leading to higher yields.
Contained SystemAllows for the safe handling of hazardous reagents like HF. vapourtec.com
Automated OperationEnables continuous production and high-throughput screening of reaction conditions. mpg.de

Advanced Studies on Bioaccumulation and Environmental Fate

The exceptional strength of the carbon-fluorine bond makes many organofluorine compounds highly persistent in the environment. wikipedia.orgresearchgate.net Compounds such as per- and polyfluoroalkyl substances (PFAS) are known for their bioaccumulation and potential toxicity. mdpi.comacs.org Therefore, a critical area of future research is to conduct thorough studies on the bioaccumulation potential and environmental fate of this compound.

These studies will involve:

Biodegradation Assays: Assessing the susceptibility of the compound to microbial degradation under various environmental conditions.

Bioaccumulation Studies: Using model organisms to determine if the compound accumulates in living tissues and moves up the food chain. nih.gov

Metabolism Studies: Identifying the metabolic pathways of the compound in different organisms to understand if it is transformed into other persistent or toxic substances.

Given the widespread use of fluorinated compounds, understanding the environmental profile of new molecules is a crucial aspect of green and sustainable chemistry. acs.org The goal is to design molecules that possess the desired chemical properties without posing a long-term risk to the environment. researchgate.net

Computational Design of Enzymes for C-F Bond Functionalization

Harnessing the power of enzymes for chemical synthesis offers a green and highly selective alternative to traditional chemical methods. While naturally occurring enzymes that can form or break C-F bonds are rare, the field of computational enzyme design is rapidly advancing, making it possible to create novel biocatalysts for specific tasks. nih.govrsc.org

Future research will focus on the computational design and engineering of enzymes that can:

Catalyze C-F Bond Formation: Designing "fluorinases" that can stereoselectively introduce fluorine into an oxane precursor, providing a biocatalytic route to this compound.

Functionalize the C-F Bond: Creating enzymes that can selectively activate the C-F bond for further transformations, such as C-C or C-O bond formation.

Degrade Organofluorine Compounds: Engineering enzymes that can cleave the C-F bond, which could be used for the bioremediation of organofluorine pollutants. nih.gov

Computational approaches, such as molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, are essential tools for understanding enzyme mechanisms and guiding the design of new biocatalysts. nih.govnih.gov Recent advances in machine learning and deep learning are also accelerating the process of designing functional enzymes from scratch. eurekalert.org

The table below lists several types of enzymes that are being studied and engineered for C-F bond chemistry.

Enzyme ClassPotential ApplicationComputational ApproachReference
Fluoroacetate DehalogenasesDegradation of organofluorine compounds.QM/MM calculations to elucidate the catalytic mechanism. nih.gov
Cytochrome P450C-F bond functionalization and degradation.Molecular dynamics simulations to study substrate binding. researchgate.net
FluorinasesBiocatalytic C-F bond formation.Molecular docking to screen for potential substrates. nih.gov

Q & A

Q. What are the key synthetic routes for (3R,4S)-3-fluorooxan-4-ol, and how can stereochemical purity be ensured?

Synthesis of fluorinated oxanes like this compound typically involves stereoselective fluorination or nucleophilic substitution. A common approach is to use chiral precursors, such as epoxides or diols, followed by fluorination with agents like DAST (diethylaminosulfur trifluoride). For example, describes fluorinated morpholinylphenyl derivatives synthesized via nucleophilic substitution, which can be adapted for oxane systems. To ensure stereochemical purity, chiral HPLC or capillary electrophoresis should be employed post-synthesis, as seen in pharmaceutical standards for structurally related compounds .

Q. Table 1: Comparison of Fluorinated Compound Synthesis

CompoundSynthetic MethodKey ReagentsPurity Check Method
Morpholinylphenyl oxazolidinone ()Nucleophilic substitution3-Fluoro-4-morpholinylphenyl intermediatesChiral HPLC
4-Fluorocinnamic acid ()Friedel-Crafts acylationFluorobenzene derivativesMelting point (207–210°C)

Q. What spectroscopic techniques are most effective for characterizing this compound?

Critical techniques include:

  • 19F NMR : To confirm fluorine incorporation and assess electronic environment.
  • 1H-13C HSQC : For resolving stereochemical ambiguities in the oxane ring.
  • X-ray crystallography : For absolute configuration verification, as applied to similar hydrochlorides (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride in ) .
  • IR spectroscopy : To detect hydroxyl and ether functional groups.

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

Fluorine’s electronegativity increases the compound’s polarity and hydrogen-bonding capacity, which impacts solubility and stability. For instance, fluorinated benzoic acids () show elevated melting points (164–210°C) compared to non-fluorinated analogs, suggesting similar thermal stability trends for this compound . Fluorine also reduces basicity of adjacent hydroxyl groups, affecting reactivity in acid-catalyzed reactions.

Advanced Research Questions

Q. How can conflicting NMR data on fluorine coupling constants be resolved during structural elucidation?

Discrepancies in 19F-1H coupling constants may arise from dynamic effects or impurities. Strategies include:

  • Variable-temperature NMR : To identify conformational exchange.
  • DFT calculations : To model coupling constants and compare with experimental data.
  • 2D NOESY : To validate spatial proximity of fluorine to neighboring protons.
    Refer to ’s methodologies for resolving stereoelectronic effects in fluorinated systems .

Q. What strategies mitigate racemization during derivatization of this compound?

Racemization risks are high in acidic/basic conditions. Mitigation approaches:

  • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) ethers, as seen in ’s carbamate synthesis .
  • Low-temperature reactions : Conduct substitutions below –20°C to preserve stereochemistry.
  • Enzymatic catalysis : Lipases or esterases for stereoretentive acylations.

Q. Table 2: Racemization Mitigation in Fluorinated Systems

Reaction TypeRisk FactorMitigation StrategyReference Example
EsterificationAcidic conditionsTBS protectionBenzyl carbamate ()
Nucleophilic substitutionHigh temperatureCryogenic conditionsMorpholinylphenyl derivatives ()

Q. How do computational methods predict the reactivity of fluorinated oxane derivatives in novel reactions?

DFT and molecular dynamics simulations can model transition states and regioselectivity. For example:

  • Fukui indices : Identify nucleophilic/electrophilic sites on the oxane ring.
  • Solvent effects : Predict solubility and reaction pathways using COSMO-RS.
    highlights computational frameworks for reaction mechanism studies in advanced organic chemistry .

Notes

  • Data Contradictions : Cross-validate melting points (e.g., ) and spectroscopic data with batch-specific impurity profiles.
  • Methodological Rigor : Combine experimental and computational tools, as emphasized in ’s problem-solving framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.